N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrazolo[3,4-b]pyridine ring, and an acetamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Pyrazolo[3,4-b]pyridine is a fused ring system with nitrogen atoms . Acetamide is a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used to form the various rings and attach the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the electronic properties of its rings. For example, the thiophene ring is aromatic and relatively stable, but can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetamide might enhance its solubility in polar solvents .Scientific Research Applications
Anxiolytic Drugs
Pyrazolopyridine derivatives like Tracazolate, Cartazolate, and Etazolate have been used as anxiolytic drugs to treat anxiety .
Protein Kinase Inhibitors
These compounds are being developed as novel protein kinase inhibitors for precision oncology, targeting specific molecular targets in cancer treatment .
Diabetes and Obesity Treatment
Some pyrazolopyridine derivatives have been investigated as active ingredients in prophylactic or therapeutic agents for non-insulin-dependent diabetes mellitus (type 2 diabetes mellitus) and obesity .
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been used for a wide range of biological targets due to their potential biomedical applications .
Catalytic Applications
Research has shown that certain pyrazolopyridine derivatives can be synthesized efficiently using catalytic methods, indicating their potential in various catalytic applications .
Synthesis of Polycyclic Structures
Microwave-assisted synthesis techniques have been employed to create pyrazolopyridine derivatives that are fragments of polycyclic structures, which are important in various chemical research fields .
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Pyrazolopyridine Derivative Having GLP-1 Receptor Agonistic Activity 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives
Mechanism of Action
Target of Action
Compounds with similar structures often target enzymes or receptors in the body. For example, they might inhibit an enzyme involved in a disease process, or they might bind to a receptor and block its normal function .
Mode of Action
The compound could interact with its target in several ways. It might bind to the active site of an enzyme and prevent it from catalyzing its reaction. Alternatively, it could bind to a receptor and either activate or inhibit it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in inflammation, it could affect the biochemical pathway that leads to the production of inflammatory molecules .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups that can be metabolized would all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if it inhibits an enzyme involved in inflammation, it could reduce inflammation at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Future research on this compound could involve further studies to fully elucidate its properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its activity .
properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-7(18)14-12-11-8(9-4-3-5-20-9)6-10(19)15-13(11)17(2)16-12/h3-5,8H,6H2,1-2H3,(H,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRIXYQGLSUBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2=C1C(CC(=O)N2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
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